molecular formula C24H21N3O3 B7695380 N-(2,5-dimethylphenyl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide

N-(2,5-dimethylphenyl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide

Cat. No.: B7695380
M. Wt: 399.4 g/mol
InChI Key: ZVJWMCJENYDDLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethylphenyl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is a chemical compound that has been gaining significant attention in the scientific research community due to its potential applications in various fields.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant antimicrobial, antifungal, and antitumor activities. Additionally, it has also been studied for its potential applications in the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

Mechanism of Action

The exact mechanism of action of N-(2,5-dimethylphenyl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is not fully understood. However, it is believed to exert its effects by inhibiting various enzymes and proteins involved in the growth and proliferation of cancer cells. It has also been found to induce apoptosis, which is a programmed cell death mechanism, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, it has also been found to exhibit significant antimicrobial and antifungal activities. However, further studies are required to fully understand its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

N-(2,5-dimethylphenyl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit significant antimicrobial, antifungal, and antitumor activities. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action and biochemical and physiological effects.

Future Directions

There are several future directions for the research on N-(2,5-dimethylphenyl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide. These include further studies on its mechanism of action, biochemical and physiological effects, and potential applications in the development of new drugs for the treatment of various diseases. Additionally, further studies are required to fully understand its potential toxicity and safety profile.

Synthesis Methods

The synthesis of N-(2,5-dimethylphenyl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide involves the reaction of 2,5-dimethylphenylamine with 3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting product is then treated with acetic acid and acetic anhydride to obtain the final compound.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3/c1-16-11-12-17(2)21(13-16)25-22(28)15-29-20-10-6-9-19(14-20)24-26-23(27-30-24)18-7-4-3-5-8-18/h3-14H,15H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVJWMCJENYDDLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)COC2=CC=CC(=C2)C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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